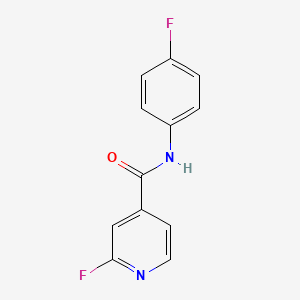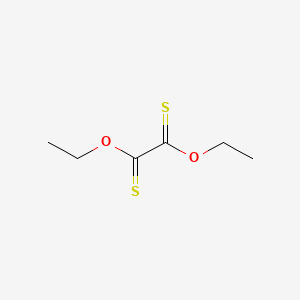![molecular formula C11H15NO3 B14180388 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 922494-76-6](/img/structure/B14180388.png)
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenethylamine with glyoxylic acid, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2-oxo-N-[2-(4-methoxyphenyl)ethyl]acetamide.
Reduction: Formation of 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound’s effects are mediated through the inhibition or activation of these targets, resulting in the desired biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N-(4-methoxyphenyl)acetamide
- 2-Hydroxy-N-(4-methylphenyl)acetamide
- 2-Hydroxy-N-(4-chlorophenyl)acetamide
Uniqueness
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
922494-76-6 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-9(3-5-10)6-7-12-11(14)8-13/h2-5,13H,6-8H2,1H3,(H,12,14) |
Clé InChI |
ZYGSJFKTHBPDRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


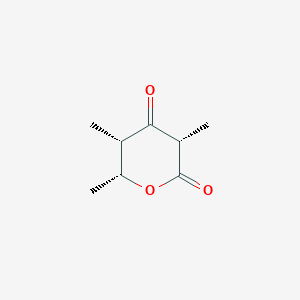
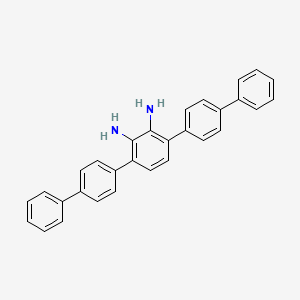

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

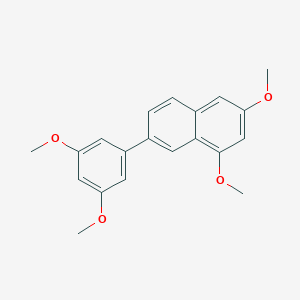

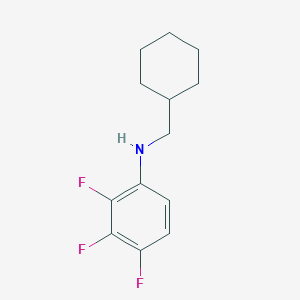
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
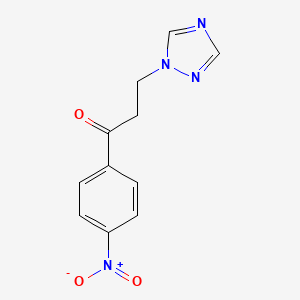

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
